Introduction: The Thieno[2,3-b]pyridine Core as a Privileged Scaffold
Introduction: The Thieno[2,3-b]pyridine Core as a Privileged Scaffold
An In-depth Technical Guide to the Chemical Properties of Methyl Thieno[2,3-b]pyridine-2-carboxylate
The thieno[2,3-b]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry and materials science. This fused bicyclic structure, comprising a thiophene ring fused to a pyridine ring, is considered a "privileged" structure due to its ability to bind to a wide range of biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and anti-diabetic compounds.[1][2][3][4][5]
Methyl thieno[2,3-b]pyridine-2-carboxylate serves as a pivotal synthetic intermediate in the exploration of this chemical space. Its ester functionality provides a versatile handle for chemical modification, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its role as a foundational building block for advanced chemical entities.
Chemical Structure:
IUPAC Name: methyl thieno[2,3-b]pyridine-2-carboxylate
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a molecule is critical for its application in synthesis and analysis.
Physicochemical Properties
The following table summarizes the key physicochemical identifiers and properties for methyl thieno[2,3-b]pyridine-2-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 154650-88-1 | [6][7][8] |
| Molecular Formula | C₉H₇NO₂S | [6] |
| Molecular Weight | 193.22 g/mol | |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6][7] |
| Storage | Refrigerated, protected from light | [6][7] |
Note: Specific data such as melting point and solubility are not consistently reported and can vary based on purity and crystalline form.
Spectroscopic Characterization
Spectroscopic analysis confirms the structural integrity of the molecule. While a specific spectrum for the title compound is not publicly available, the expected characteristics can be inferred from its structure and data from closely related analogues.[9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiophene rings, typically in the range of δ 7.0-9.0 ppm. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear upfield, around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR would display signals for the nine carbon atoms. The carbonyl carbon of the ester is the most deshielded, appearing around δ 160-170 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the corresponding carboxylic acid (formed by hydrolysis) shows a molecular ion peak (M+) at m/z 179.[12] Therefore, the methyl ester is expected to show a molecular ion peak at m/z 193, corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Section 2: Synthesis of the Thieno[2,3-b]pyridine Scaffold
The synthesis of the thieno[2,3-b]pyridine core is well-established, with several reliable routes available. A common and effective strategy involves the Thorpe-Ziegler cyclization of an S-alkylated 2-thioxo-dihydropyridine-3-carbonitrile intermediate.
General Synthetic Workflow
The workflow begins with a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is readily prepared. This intermediate undergoes S-alkylation with a suitable haloacetamide, followed by a base-promoted intramolecular cyclization to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide, a close and highly useful derivative.[11] A similar pathway using haloacetates can yield the title ester.
// Nodes A [label="2-Thioxo-1,2-dihydropyridine-\n3-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="S-Alkylation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methyl 3-aminothieno[2,3-b]pyridine-\n2-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Methyl 2-chloroacetate,\n Base (e.g., KOH)", color="#4285F4", fontcolor="#4285F4", fontsize=10]; B -> C [label=" Base-promoted\n Thorpe-Ziegler\n Cyclization", color="#34A853", fontcolor="#34A853", fontsize=10]; } enddot Caption: General workflow for the synthesis of the thieno[2,3-b]pyridine core.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol, adapted from established literature, describes the synthesis of N-aryl-3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structurally analogous and highly relevant precursors.[11]
Materials:
-
Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)
-
N-aryl-2-chloroacetamide (1.0 equiv)
-
10% aqueous KOH solution
-
Dimethylformamide (DMF)
Procedure:
-
S-Alkylation: To a stirred mixture of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) in DMF (20 mL), add 10% aq. KOH (11.2 mL, 20 mmol) followed by the N-aryl-2-chloroacetamide (20 mmol).
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.
-
Cyclization: Add a second portion of 10% aq. KOH (11.2 mL, 20 mmol) to the reaction mixture and continue stirring at room temperature for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture into cold water (200 mL).
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[11]
Causality: The first addition of base deprotonates the thiol, facilitating nucleophilic attack on the chloroacetamide. The second, stronger basic condition promotes the intramolecular Thorpe-Ziegler cyclization by deprotonating the methylene group adjacent to the sulfur, which then attacks the nitrile carbon to form the thiophene ring.
Section 3: Chemical Reactivity and Derivatization
The chemical utility of methyl thieno[2,3-b]pyridine-2-carboxylate lies in its reactivity, which allows for the creation of diverse analogues. The ester group is the primary site for modification, while the heterocyclic core can also undergo functionalization.
Reactions at the Ester Group
The most fundamental transformation is the saponification of the methyl ester to its corresponding carboxylic acid. This is a crucial step, as the carboxylic acid is a versatile precursor for many other functional groups, most notably amides.
Protocol: Hydrolysis of Methyl Thieno[2,3-b]pyridine-2-carboxylate [12]
-
Dissolution: Dissolve methyl thieno[2,3-b]pyridine-2-carboxylate (3.63 mmol) in a solvent mixture of methanol (15 mL) and water (3 mL).
-
Saponification: At room temperature, add 2N sodium hydroxide solution (1.82 mL, 3.63 mmol) dropwise. Stir the reaction mixture for 24 hours.
-
Solvent Removal: Upon completion, concentrate the mixture under reduced pressure to remove most of the solvent.
-
Redissolution & Acidification: Add water (40 mL) to dissolve the residue. Acidify the resulting solution to pH 4 with concentrated hydrochloric acid.
-
Precipitation & Isolation: The target thieno[2,3-b]pyridine-2-carboxylic acid will precipitate as a white solid. Collect the precipitate by filtration to yield the final product.[12]
The carboxylic acid can be readily converted into a wide array of primary, secondary, and tertiary amides via standard amide coupling protocols. This is the most common derivatization strategy for exploring SAR in drug discovery programs.[13]
Protocol: HATU-Mediated Amide Coupling [13]
-
Activation: In a suitable flask, dissolve the thieno[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in DMF.
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv), DIPEA (N,N-Diisopropylethylamine) (2.0 equiv), and the desired amine (1.1 equiv).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
Work-up & Purification: Perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired amide.
// Nodes Ester [label="Methyl Thieno[2,3-b]pyridine-\n2-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Thieno[2,3-b]pyridine-\n2-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Thieno[2,3-b]pyridine-\n2-carboxamides", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ester -> Acid [label=" Hydrolysis\n (NaOH, MeOH/H₂O)", color="#5F6368", fontcolor="#5F6368", fontsize=10]; Acid -> Amide [label=" Amide Coupling\n (HATU, Amine, DIPEA)", color="#34A853", fontcolor="#34A853", fontsize=10]; } enddot Caption: Key derivatization pathway from the methyl ester to carboxamides.
Reactions on the Heterocyclic Core
While the ester is the primary handle, the thieno[2,3-b]pyridine core itself can be modified.
-
Oxidation: The sulfur atom in the thiophene ring and the nitrogen in the pyridine ring are susceptible to oxidation. Treatment with various oxidizing agents can yield the corresponding S-oxides, S,S-dioxides (sulfones), and N-oxides.[5][11] These modifications can significantly alter the electronic properties and solubility of the molecule, providing another avenue for analogue development.
-
Substitution: The introduction of substituents onto the aromatic rings is typically achieved by designing syntheses from already substituted precursors rather than by direct substitution on the fused ring system, which can suffer from regioselectivity issues.
Section 4: Biological Significance and Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a cornerstone of many modern drug discovery programs. Methyl thieno[2,3-b]pyridine-2-carboxylate provides a reliable entry point to a vast chemical space with diverse biological activities.
-
Anticancer Activity: Numerous thieno[2,3-b]pyridine derivatives, particularly 3-amino-2-arylcarboxamides, exhibit potent anti-proliferative activity against various cancer cell lines.[14] Their mechanism of action is often linked to the inhibition of enzymes like phosphoinositide-specific phospholipase C (PI-PLC), which is upregulated in many cancers.[14]
-
Anti-diabetic Properties: A new class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes mellitus (T2DM).[2] These compounds have shown the ability to reduce fasting blood glucose in animal models.
-
Infectious Diseases: The scaffold has been explored for its activity against Mycobacterium tuberculosis. SAR studies have identified specific substitutions on the thieno[2,3-b]pyridine core that lead to potent antitubercular activity.[13][15]
-
Chemosensitization: Certain derivatives can act as chemosensitizers, restoring the efficacy of traditional anticancer drugs. For example, some have been shown to inhibit DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), making cancer cells more vulnerable to topoisomerase I inhibitors.[4]
-
Kinase Inhibition: The thieno[2,3-b]pyridine core is present in inhibitors of various kinases, including glycogen synthase kinase-3 (GSK-3) and protein kinase C θ (PKCθ), which are targets for parasitic diseases and inflammatory conditions, respectively.[1]
Conclusion
Methyl thieno[2,3-b]pyridine-2-carboxylate is more than a simple chemical; it is a versatile and powerful building block for the synthesis of complex molecules with significant biological potential. Its straightforward synthesis and the predictable reactivity of its ester group make it an invaluable tool for medicinal chemists. The extensive body of research highlighting the diverse pharmacological activities of its derivatives underscores the continued importance of the thieno[2,3-b]pyridine scaffold in the ongoing quest for novel therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to effectively harness the potential of this key intermediate.
References
-
Biologically active thieno[2,3-b]pyridines. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Taylor & Francis Online. Available at: [Link]
-
Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed. Available at: [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013). Semantic Scholar. Available at: [Link]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. Available at: [Link]
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. (2015). Available at: https://www.mdpi.com/1420-3049/20/1/1395
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate. PMC. Available at: [Link]
-
Novel Synthesis of Thieno[2,3-b]pyridine and Substituted 2-Thienylthiourea Derivatives as Antibiotic Agents | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. Available at: [Link]
-
(PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][13][14]naphthyridinones and pyrazolo[3,4-c][13][14]. arkat usa. Available at: [Link]
-
(PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Chemistry Europe. Available at: [Link]
-
Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table. ResearchGate. Available at: [Link]
-
Thieno[2,3-b]pyridine-2-carboxamide | C8H6N2OS | CID 69365189. PubChem. Available at: [Link]
-
methyl thieno[2,3-b]pyridine-2-carboxylate. 玉函医药. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methyl thieno[2,3-b]pyridine-2-carboxylate | 154650-88-1 [sigmaaldrich.com]
- 7. methyl thieno[2,3-b]pyridine-2-carboxylate, 154650-88-1 | BroadPharm [broadpharm.com]
- 8. methyl thieno[2,3-b]pyridine-2-carboxylate,154650-88-1-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
